molecular formula C8H7NO4 B13432673 p-Nitrophenyl Acetate-13C,d3

p-Nitrophenyl Acetate-13C,d3

Cat. No.: B13432673
M. Wt: 185.16 g/mol
InChI Key: QAUUDNIGJSLPSX-HMHIGVJUSA-N
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Description

p-Nitrophenyl Acetate-13C,d3: is a stable isotope-labeled compound used in various scientific research applications. It is a derivative of p-nitrophenyl acetate, where the acetate group is labeled with carbon-13 and deuterium. This labeling allows for precise tracking and analysis in biochemical and chemical studies. The compound is often used as a substrate in enzymatic assays to study enzyme kinetics and mechanisms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-Nitrophenyl Acetate-13C,d3 typically involves the esterification of p-nitrophenol with acetic anhydride, where the acetic anhydride is labeled with carbon-13 and deuterium. The reaction is usually carried out in the presence of a catalyst such as pyridine or sulfuric acid to facilitate the esterification process. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: p-Nitrophenyl Acetate-13C,d3 undergoes various chemical reactions, including hydrolysis, reduction, and substitution.

Common Reagents and Conditions:

    Hydrolysis: The compound is commonly hydrolyzed in the presence of water and a base such as sodium hydroxide or an acid such as hydrochloric acid. This reaction yields p-nitrophenol and acetic acid.

    Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride, resulting in the formation of p-aminophenyl acetate.

    Substitution: Substitution reactions can occur in the presence of nucleophiles, leading to the replacement of the nitro group with other functional groups.

Major Products Formed:

    Hydrolysis: p-Nitrophenol and acetic acid.

    Reduction: p-Aminophenyl acetate.

    Substitution: Various substituted phenyl acetates depending on the nucleophile used.

Scientific Research Applications

Chemistry: p-Nitrophenyl Acetate-13C,d3 is widely used as a substrate in enzymatic assays to study the kinetics and mechanisms of esterases and lipases. The stable isotope labeling allows for precise tracking of the reaction products using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Biology: In biological research, the compound is used to study enzyme activity and inhibition. It serves as a model substrate to investigate the catalytic properties of enzymes involved in ester hydrolysis.

Medicine: The compound is used in drug development and pharmacokinetic studies to understand the metabolism and action of ester-containing drugs. The stable isotope labeling helps in tracing the metabolic pathways and identifying the metabolites.

Industry: In the industrial sector, this compound is used in quality control and analytical testing of enzyme preparations. It is also employed in the development of biosensors for detecting enzyme activity.

Mechanism of Action

The mechanism of action of p-Nitrophenyl Acetate-13C,d3 involves its hydrolysis by esterases or lipases. The enzyme catalyzes the cleavage of the ester bond, resulting in the formation of p-nitrophenol and acetic acid. The p-nitrophenol produced can be quantitatively measured using spectrophotometric methods, providing insights into the enzyme’s catalytic efficiency and kinetics.

Molecular Targets and Pathways: The primary molecular targets of this compound are esterases and lipases. The compound interacts with the active site of these enzymes, leading to the hydrolysis of the ester bond. The pathways involved include the catalytic cycle of ester hydrolysis, where the enzyme-substrate complex undergoes a series of conformational changes to facilitate the reaction.

Comparison with Similar Compounds

    p-Nitrophenyl Acetate: The non-labeled version of the compound, commonly used in similar applications.

    p-Nitrophenyl Butyrate: Another ester substrate used in enzymatic assays, differing in the acyl group.

    p-Nitrophenyl Palmitate: A longer-chain ester substrate used to study lipase activity.

Uniqueness: p-Nitrophenyl Acetate-13C,d3 is unique due to its stable isotope labeling, which allows for precise tracking and analysis in various research applications. The carbon-13 and deuterium labels provide distinct signals in NMR and mass spectrometry, enabling detailed studies of enzyme kinetics and mechanisms.

Properties

Molecular Formula

C8H7NO4

Molecular Weight

185.16 g/mol

IUPAC Name

(4-nitrophenyl) 2,2,2-trideuterioacetate

InChI

InChI=1S/C8H7NO4/c1-6(10)13-8-4-2-7(3-5-8)9(11)12/h2-5H,1H3/i1D3,6+1

InChI Key

QAUUDNIGJSLPSX-HMHIGVJUSA-N

Isomeric SMILES

[2H]C([2H])([2H])[13C](=O)OC1=CC=C(C=C1)[N+](=O)[O-]

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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